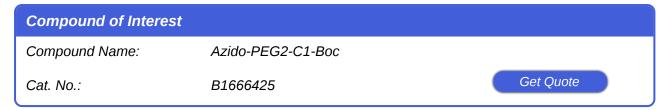


Technical Guide: Azido-PEG2-C1-Boc as a Heterobifunctional Linker in Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG2-C1-Boc**, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, diagnostics, and therapeutic development. This document details its chemical properties, applications, and includes a general experimental protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.

Introduction

Azido-PEG2-C1-Boc, often referred to as Azido-PEG2-Boc Amine, is a versatile chemical tool designed for the covalent modification of biomolecules. Its structure incorporates three key functional elements:

- An azide group (N₃), which serves as a bioorthogonal handle for "click chemistry" reactions.
- A polyethylene glycol (PEG) spacer (PEG2), which enhances solubility and reduces steric hindrance.
- A tert-butoxycarbonyl (Boc) protected amine, which provides a latent primary amine that can be deprotected for subsequent conjugation.

This unique combination of functionalities makes it an invaluable reagent for the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-



targeting chimeras (PROTACs).

Molecular Properties

A summary of the key quantitative data for **Azido-PEG2-C1-Boc** is presented in the table below.

Property	Value	Reference
Synonym	Azido-PEG2-Boc Amine	[1]
Molecular Formula	C11H22N4O4	[1]
Molecular Weight	274.32 g/mol	[1]
CAS Number	950683-55-3	[1]
Purity	>96%	[1]
Appearance	(Not specified in search results)	
Solubility	Soluble in water, DMSO, DMF	[2]
Storage Conditions	-20°C	[2]

Applications in Research and Drug Development

The bifunctional nature of **Azido-PEG2-C1-Boc** allows for a two-step, orthogonal approach to bioconjugation, granting researchers precise control over the assembly of complex molecular constructs.

Click Chemistry

The azide moiety of the linker is a key participant in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with alkyne-modified molecules under mild, aqueous conditions. This makes it ideal for conjugating a wide range of molecules, including fluorescent dyes, biotin, and other reporter groups, to biomolecules.



Antibody-Drug Conjugates (ADCs)

In the development of ADCs, PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies. The PEG spacer in **Azido-PEG2-C1-Boc** can improve the solubility and stability of the final conjugate. The linker can be first attached to a drug molecule, and the azide group can then be used to conjugate it to an alkyne-modified antibody.

PROTACs and Protein Degraders

PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. **Azido-PEG2-C1-Boc** provides a flexible and hydrophilic spacer that can be used to optimize the distance and orientation between the two ends of the PROTAC.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the conjugation of an alkyne-containing molecule to a biomolecule functionalized with **Azido-PEG2-C1-Boc**. Note: This is a general guideline, and optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) is recommended for each specific application.

Materials

- Azide-functionalized biomolecule (prepared by reacting the biomolecule with Azido-PEG2-C1-Boc and subsequent deprotection of the Boc group if the amine is to be used for initial conjugation)
- Alkyne-containing molecule (e.g., alkyne-modified dye, biotin, or drug)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine TBTA)
- Reaction buffer (e.g., phosphate-buffered saline PBS, pH 7.4)



Anhydrous DMSO or DMF

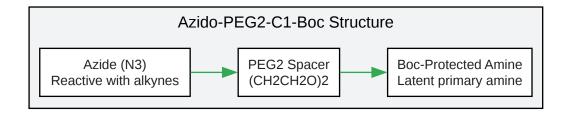
Procedure

- Preparation of Stock Solutions:
 - Dissolve the azide-functionalized biomolecule in the reaction buffer to a desired concentration.
 - Dissolve the alkyne-containing molecule in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a fresh 50 mM stock solution of sodium ascorbate in water immediately before use.
 - Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.
- · Reaction Setup:
 - In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkynecontaining molecule (typically a 1.1 to 1.5-fold molar excess of the alkyne).
 - Add the copper ligand to the mixture to a final concentration of 0.1 mM.
 - Add the CuSO₄ stock solution to a final concentration of 1 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. Gently vortex the mixture.
- Incubation:
 - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
- Purification:
 - Remove excess reagents and byproducts by a suitable method such as dialysis, sizeexclusion chromatography (SEC), or spin desalting columns.



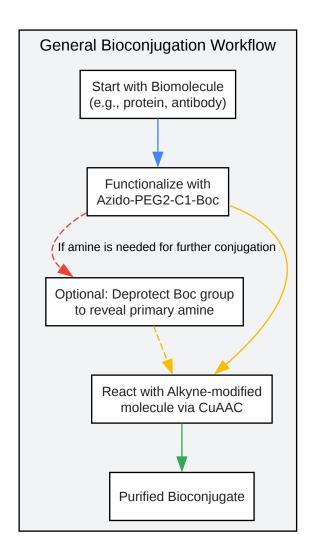
Logical Relationships and Workflows

The following diagrams illustrate the structure and a typical experimental workflow involving **Azido-PEG2-C1-Boc**.



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Caption: Molecular components of Azido-PEG2-C1-Boc.





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